molecular formula C22H30ClNO B13733686 Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride CAS No. 37154-93-1

Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride

Cat. No.: B13733686
CAS No.: 37154-93-1
M. Wt: 359.9 g/mol
InChI Key: XPGIQUVHXQLMPO-UHFFFAOYSA-N
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Description

Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride is a substituted phenethylamine derivative characterized by a cyclohexyl group and a hydroxyl (-OH) moiety attached to the phenethylamine backbone. This compound is synthesized via Mannich base reactions, where phenethylamine hydrochloride reacts with cyclohexyl and hydroxyl-containing precursors under acidic conditions . The hydrochloride salt form enhances its stability and solubility in polar solvents such as water and methanol, a property common to many phenethylamine derivatives .

Properties

CAS No.

37154-93-1

Molecular Formula

C22H30ClNO

Molecular Weight

359.9 g/mol

IUPAC Name

cyclohexyl-(2-hydroxy-2-phenylethyl)-(2-phenylethyl)azanium;chloride

InChI

InChI=1S/C22H29NO.ClH/c24-22(20-12-6-2-7-13-20)18-23(21-14-8-3-9-15-21)17-16-19-10-4-1-5-11-19;/h1-2,4-7,10-13,21-22,24H,3,8-9,14-18H2;1H

InChI Key

XPGIQUVHXQLMPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[NH+](CCC2=CC=CC=C2)CC(C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride typically involves the reaction of phenethylamine with cyclohexyl chloride in the presence of a base to form the N-cyclohexyl derivative. This intermediate is then reacted with a hydroxylating agent to introduce the hydroxy group at the 2-position. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Chemical Reactions Analysis

Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a tool compound in the study of biological systems, particularly in understanding the role of phenethylamines in neurotransmission.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role as a central nervous system stimulant and its interactions with various neurotransmitter receptors.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, affecting mood, cognition, and other central nervous system functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key structural features, physicochemical properties, and applications of Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride with related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Solubility (mg/mL) Toxicity (LD₅₀, Mouse) Applications/Activities
Phenethylamine hydrochloride Base phenethylamine structure 157.64 10 (H₂O, MeOH, DMSO) Oral: 400 mg/kg Synthetic intermediate, sensor testing
trans-2-Phenylcyclopropylamine hydrochloride Cyclopropane ring 169.65 Not reported Not reported Potential CNS modulation
2-(Ethylamino)-2-phenylcyclohexanone hydrochloride Cyclohexanone ring, ethylamino group 267.81 Limited data Not reported Research chemical (analog of ketamine)
p-Methoxy-N,α-dimethylphenethylamine HCl Methoxy, methyl groups 215.72 Not reported Limited data Psychoactive research
Target compound Cyclohexyl, hydroxyl groups ~319.89 (estimated) Likely similar to phenethylamine HCl Not reported Antimicrobial, cytotoxic candidate

Key Observations

Structural Diversity: The target compound’s cyclohexyl and hydroxyl groups distinguish it from simpler derivatives like phenethylamine hydrochloride. Compared to trans-2-phenylcyclopropylamine hydrochloride, the cyclohexyl group in the target compound introduces greater steric bulk, which could affect receptor binding .

Solubility and Stability :

  • Phenethylamine hydrochloride serves as a benchmark for solubility, with high solubility in polar solvents due to its ionic hydrochloride form . The target compound likely shares this property, though its larger structure may reduce solubility compared to smaller derivatives.

Toxicity and Safety :

  • Phenethylamine hydrochloride has a moderate oral LD₅₀ (400 mg/kg in mice), with reported severe eye irritation in humans . Data for the target compound and other analogs (e.g., p-methoxy-N,α-dimethylphenethylamine HCl) remain sparse, highlighting a research gap.

Pharmacological Potential: Antimicrobial Activity: Phenethylamine derivatives exhibit activity against Escherichia coli . The hydroxyl group in the target compound may enhance hydrogen bonding, improving antimicrobial efficacy.

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